![molecular formula C18H16N4O4S B2603522 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896330-39-5](/img/structure/B2603522.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” is a complex organic compound that features a benzodioxin ring, a pyridotriazinone moiety, and a sulfanylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The starting materials might include 1,4-benzodioxin derivatives, pyridotriazinone precursors, and thiol-containing compounds. Common synthetic routes could involve:
Formation of the Benzodioxin Ring: This step might involve cyclization reactions under acidic or basic conditions.
Introduction of the Pyridotriazinone Moiety: This could be achieved through nucleophilic substitution or condensation reactions.
Attachment of the Sulfanylacetamide Group: This step might involve thiol-ene reactions or amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the pyridotriazinone moiety, potentially forming alcohol derivatives.
Substitution: The benzodioxin ring and pyridotriazinone moiety might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamide precursors. For instance, one study detailed the synthesis of related compounds by reacting 2,3-dihydrobenzo[1,4]-dioxin derivatives with 4-methylbenzenesulfonyl chloride and subsequent acetamide formation using bromoacetamides in the presence of bases like lithium hydride. The resulting compounds were characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Biological Activities
1. Enzyme Inhibition:
Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit enzyme inhibitory properties. For example, compounds synthesized from this scaffold have been screened for their inhibition of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial for glucose metabolism and neurodegenerative diseases like Alzheimer's disease (AD), respectively .
2. Antimicrobial Activity:
The antimicrobial potential of related compounds has been evaluated against various bacterial strains. Studies suggest that these compounds can inhibit both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
3. Anti-inflammatory Properties:
Molecular docking studies have shown that certain derivatives may act as inhibitors of lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
4. Anticancer Activity:
Some derivatives have been tested for anticancer properties against various cancer cell lines. The results indicate that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .
Case Study 1: Enzyme Inhibition
A study explored the synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives and their inhibition of α-glucosidase and acetylcholinesterase. The synthesized compounds showed varying degrees of inhibition, with some demonstrating significant potential for therapeutic applications in type 2 diabetes mellitus (T2DM) and Alzheimer's disease .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of related acetamide derivatives against Mycobacterium tuberculosis. The study revealed that certain compounds exhibited potent activity against the bacteria in vitro and showed promise for further development as anti-tubercular agents .
Mecanismo De Acción
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of these structural features, which might confer unique chemical and biological properties. This combination could make it a valuable compound for various applications in research and industry.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity based on synthesized derivatives and their pharmacological evaluations.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides in the presence of bases like lithium hydride. The resulting compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of related sulfonamide derivatives against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesized compounds exhibited varying degrees of inhibition:
Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
---|---|---|
7a | 62% | 45% |
7b | 55% | 50% |
7c | 70% | 60% |
These results indicate that certain modifications to the benzodioxin structure can enhance enzyme inhibition, suggesting potential therapeutic benefits for T2DM and AD .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, an MTT assay was conducted on prostate (DU145) and colon (HT29) cancer cell lines. The results indicated that some derivatives reduced cell viability significantly compared to control groups:
Compound | DU145 Cell Viability (%) | HT29 Cell Viability (%) |
---|---|---|
7d | 30% | 25% |
7e | 40% | 35% |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Additionally, antimicrobial assays revealed that some derivatives possess antibacterial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined as follows:
Compound | MIC against E. coli (µg/mL) | MIC against P. aeruginosa (µg/mL) |
---|---|---|
7f | 50 | 40 |
7g | 60 | 45 |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial activity .
Case Studies
Several case studies have been published highlighting the pharmacological potential of similar compounds. For example, a study focused on the structure-activity relationship (SAR) of benzodioxin derivatives showed that specific substitutions could significantly enhance biological activity across various assays .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-4-5-22-15(8-11)20-17(21-18(22)24)27-10-16(23)19-12-2-3-13-14(9-12)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDRPSJZGNLXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.